3-(Tributylstannyl)hex-2-en-1-ol
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Overview
Description
3-(Tributylstannyl)hex-2-en-1-ol is an organotin compound that features a hexene backbone with a tributylstannyl group attached to the third carbon and a hydroxyl group on the first carbon. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pd-Catalyzed Hydrostannation: One common method involves the palladium-catalyzed hydrostannation of substituted prop-2-yn-1-ols.
Hydroalumination Followed by Transmetallation: Another method involves the hydroalumination of substituted prop-2-yn-1-ols using lithium aluminum hydride (LiAlH4), followed by transmetallation to tin using tributyltin methoxide.
Substitution of Chlorine: The compound can also be synthesized by substituting chlorine in (Z)-6-chloro-3-(tributylstannyl)hex-2-en-1-ol with an appropriate nucleophile.
Industrial Production Methods
While specific industrial production methods for 3-(tributylstannyl)hex-2-en-1-ol are not widely documented, the methods mentioned above can be scaled up for industrial applications, particularly the Pd-catalyzed hydrostannation due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-(tributylstannyl)hex-2-en-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tributylstannyl group can be substituted with other groups using various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used to substitute the tributylstannyl group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted hex-2-en-1-ols depending on the nucleophile used.
Scientific Research Applications
3-(Tributylstannyl)hex-2-en-1-ol is used in various fields of scientific research:
Mechanism of Action
The mechanism by which 3-(tributylstannyl)hex-2-en-1-ol exerts its effects involves the formation of carbon-carbon bonds through Stille coupling reactions. The tributylstannyl group acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Tributylstannyl)prop-2-en-1-ol: Similar in structure but with a shorter carbon chain.
3-(Tributylstannyl)cycloalkenes: These compounds have a cycloalkene backbone instead of a linear one.
Uniqueness
3-(Tributylstannyl)hex-2-en-1-ol is unique due to its specific structure, which allows for selective reactions and the formation of complex molecules. Its longer carbon chain compared to similar compounds provides additional flexibility in synthetic applications .
Properties
CAS No. |
303780-07-6 |
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Molecular Formula |
C18H38OSn |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
3-tributylstannylhex-2-en-1-ol |
InChI |
InChI=1S/C6H11O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h5,7H,2-3,6H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
MAYHERSJKSPUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCO)CCC |
Origin of Product |
United States |
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